Phenobarbital

Übersicht

Beschreibung

Phenobarbital, also known as phenobarbitone, is a barbiturate medication primarily used to manage and treat seizures, including epilepsy. It is also utilized for its sedative and hypnotic properties. Discovered in 1912, this compound is one of the oldest anti-seizure medications still in use today. It is listed on the World Health Organization’s List of Essential Medicines due to its efficacy and importance in healthcare .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Phenobarbital wird durch eine Kondensationsreaktion zwischen Diethylmalonat und Harnstoff synthetisiert, gefolgt von einer Cyclisierung und anschliessender Reaktion mit Phenylessigsäure. Der Prozess umfasst folgende Schritte:

Kondensation: Diethylmalonat reagiert in Gegenwart von Natriumethylat mit Harnstoff zu Barbituric Säure.

Cyclisierung: Barbituric Säure unterliegt einer Cyclisierung zu 5,5-disubstituierter Barbituric Säure.

Substitution: Die 5,5-disubstituierte Barbituric Säure reagiert mit Phenylessigsäure unter Bildung von this compound.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound nach ähnlichen Synthesewegen, aber in größerem Maßstab hergestellt. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung .

Analyse Chemischer Reaktionen

Hydroxylation and Glucuronidation

Phenobarbital is metabolized primarily in the liver through hydroxylation and glucuronidation processes. These metabolic pathways involve the cytochrome P450 enzyme system, particularly CYP2B6, which is induced by this compound itself . The metabolites formed are excreted mainly via urine.

Stability Studies

Research indicates that this compound exhibits first-order degradation kinetics when stored in various formulations. The temperature-dependency relationship for degradation can be described using the Arrhenius equation, where higher activation energy correlates with increased temperature sensitivity .

| Formulation Code | Slope (°K) | Intercept (°K) | R² | K (25 °C × 10⁴) | t (90% stability) |

|---|---|---|---|---|---|

| F1 | −5.48 ± 0.19 | 14.51 ± 0.55 | 0.9999 | 1.22 | 2.41 ± 0.40 |

| F2 | −5.50 ± 0.07 | 13.53 ± 0.20 | 0.9999 | 1.11 | 2.59 ± 0.19 |

| F3 | −5.53 ± 0.01 | 14.73 ± 0.027 | 0.9995 | 1.39 | 2.07 ± 0.01 |

| F4 | −5.51 ± 0.16 | 14.72 ± 0.48 | 0.9999 | 1.57 | 1.85 ± 0.27 |

-

Adverse Reactions and Pharmacokinetics

This compound's pharmacokinetics reveal that it has low protein binding (20-45%) and significant renal excretion of unmetabolized drug (25-50% of the dose) which distinguishes it from other barbiturates . Adverse reactions include sedation, respiratory depression, and potential for dependence, especially in pediatric populations where age-related variations in side effects have been documented .

This compound remains a critical medication within clinical settings due to its efficacy as an anticonvulsant and sedative agent despite its potential for adverse effects and dependence risks. Understanding its chemical reactions, metabolic pathways, and stability under varying conditions is essential for optimizing its therapeutic use while minimizing risks associated with its administration.

This detailed analysis underscores the importance of ongoing research into both the pharmacological properties of this compound and the implications of its chemical behavior within biological systems.

Wissenschaftliche Forschungsanwendungen

Anti-Seizure Management

Phenobarbital is primarily utilized in the management of seizures, particularly in cases of status epilepticus. It acts as a central nervous system depressant, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors, which helps to stabilize neuronal activity. A study demonstrated that intravenous this compound provided better clinical outcomes compared to valproic acid in treating status epilepticus in a Chinese cohort, highlighting its effectiveness in acute settings .

Treatment of Neonatal Seizures

In neonates, this compound is one of the first-line treatments for seizures. Research indicates that while it effectively reduces seizure frequency, it may also impact cerebral oxygen metabolism. A study involving 20 neonates showed significant changes in cerebral oxygenation following this compound administration, suggesting careful monitoring is necessary during treatment .

Management of Withdrawal Syndromes

This compound is also employed to manage withdrawal symptoms from benzodiazepines and alcohol. Its sedative properties can alleviate symptoms associated with withdrawal syndromes, providing a smoother transition for patients undergoing detoxification . A case series reported its successful use in managing severe gamma-hydroxybutyrate withdrawal, where patients did not respond adequately to benzodiazepines alone .

Palliative Care

This compound has been used for palliative sedation in patients with terminal illnesses. A notable case involved a 57-year-old man with opioid use disorder who experienced uncontrolled pain and anxiety despite high doses of opioids and benzodiazepines. The administration of this compound allowed for effective management of his symptoms during end-of-life care .

Adverse Effects and Considerations

While this compound is beneficial for various conditions, it is essential to consider its potential adverse effects. Hypotension is a notable concern, especially in critically ill patients where it may compromise cerebral oxygen delivery . Furthermore, there have been reports of severe skin reactions such as toxic epidermal necrolysis associated with this compound use, emphasizing the need for careful monitoring during treatment initiation .

Case Studies and Research Findings

Wirkmechanismus

Phenobarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to GABA_A receptors, increasing the duration of chloride ion channel opening, which leads to hyperpolarization of the neuron and decreased neuronal excitability. This action elevates the seizure threshold and reduces the spread of seizure activity .

Vergleich Mit ähnlichen Verbindungen

Phenobarbital wird mit anderen Barbituraten und Antikonvulsiva verglichen:

Barbiturate: Ähnliche Verbindungen sind Pentobarbital und Secobarbital. This compound ist einzigartig aufgrund seiner längeren Wirkdauer und geringeren Missbrauchspotenzials.

Liste ähnlicher Verbindungen:

- Pentobarbital

- Secobarbital

- Valproat

- Lamotrigin

Die lange Geschichte und der anhaltende Einsatz von this compound in der Medizin unterstreichen seine Bedeutung und Vielseitigkeit als therapeutisches Mittel.

Biologische Aktivität

Phenobarbital, a barbiturate derivative, is primarily known for its role as an anticonvulsant and sedative. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and associated adverse effects.

This compound exerts its effects primarily through the modulation of the central nervous system (CNS). It acts as a GABA_A receptor agonist, enhancing the inhibitory neurotransmission in the brain. This action leads to increased chloride ion influx, resulting in hyperpolarization of neuronal membranes and decreased neuronal excitability.

Activation of Nuclear Receptors

Recent studies have shown that this compound also indirectly activates the constitutive active androstane receptor (CAR) . This activation promotes drug metabolism and cellular processes in the liver. The mechanism involves this compound inhibiting epidermal growth factor receptor (EGFR) signaling, leading to dephosphorylation of CAR through protein phosphatase 2A (PP2A) . The interaction between this compound and EGFR suggests a competitive binding mechanism that represses EGFR activation, which is crucial for various metabolic pathways .

Clinical Applications

This compound is widely used in clinical settings for managing seizures, particularly in neonates and patients with drug-resistant epilepsy. Its efficacy has been confirmed through observational studies in developing countries, where it remains a cost-effective treatment option .

Table 1: Clinical Efficacy of this compound in Seizure Management

Adverse Effects

While this compound is effective, it is associated with several adverse effects, including sedation, cognitive impairment, and severe skin reactions such as toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS) . A recent case study identified 19 patients who experienced SJS/TEN related to this compound use, with a notable mortality rate among younger patients .

Table 2: Clinical Characteristics of this compound-Induced SJS/TEN

| Characteristic | Data |

|---|---|

| Total Cases | 19 |

| SJS Cases | 11 (57.9%) |

| TEN Cases | 6 (31.6%) |

| SJS-TEN/DRESS Overlap | 2 (7.2%) |

| Mortality Rate | 26.3% |

| Median Age | 12 years |

Research Findings

Research has highlighted the dual role of this compound in both therapeutic and adverse contexts. A study indicated that this compound administration led to decreased cerebral oxygen metabolism in neonates, independent of seizure burden . This finding underscores the need for careful monitoring of oxygen levels during treatment.

Case Studies

A notable case reported a patient who developed TEN after this compound exposure. The patient exhibited extensive skin lesions and required supportive treatment with steroids for recovery . Such cases emphasize the importance of pharmacovigilance when prescribing this compound.

Eigenschaften

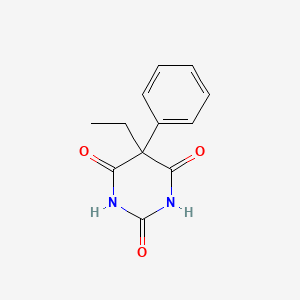

IUPAC Name |

5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBREPKUVSBGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Record name | PHENOBARBITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-30-7 (mono-hydrochloride salt) | |

| Record name | Phenobarbital [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021122 | |

| Record name | Phenobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenobarbital appears as odorless white crystalline powder or colorless crystals. A saturated aqueous solution is acid to litmus (approximately pH 5). Slightly bitter taste. (NTP, 1992), Solid | |

| Record name | PHENOBARBITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

345 °F (NTP, 1992) | |

| Record name | PHENOBARBITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 57 °F (NTP, 1992), 1 g soluble in: about 1 L water ; 8 mL alcohol; 40 mL chloroform; 12 mL ether; about 700 mL benzene. Solluble in alkali hydroxides and carbonates., LOW LIPID SOLUBILITY, Insoluble in benzene; soluble in ethanol, ethyl ether; slightly soluble in dimehtyl sulfoxide, Soluble in alcohol, ether, chloroform, alkali hydroxides, alkali carbonate solutions, In water, 1.11X10+3 mg/L at 25 °C., 2.76e-01 g/L | |

| Record name | SID51087546 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENOBARBITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phenobarbital acts on GABAA receptors, increasing synaptic inhibition. This has the effect of elevating seizure threshold and reducing the spread of seizure activity from a seizure focus. Phenobarbital may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release. The sedative-hypnotic effects of phenobarbital are likely the result of its effect on the polysynaptic midbrain reticular formation, which controls CNS arousal., /Phenobarbital/ produces anticonvulsant effects in subhypnotic doses. The drug lowers serum bilirubin concentrations in neonates and patients with congenital nonhemolytic unconjugated hyperbilirubinemia and patients with chronic intrahepatic cholestasis, presumably by induction of glucuronyl transferase, the enzyme which conjugates bilirubin., The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/, Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/, Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/, For more Mechanism of Action (Complete) data for Phenobarbital (12 total), please visit the HSDB record page. | |

| Record name | Phenobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals (3 different phases), Platelets from water, White, shining, crystalline powder, White, glistening, small crystals or a white, crystalline powder which may show polymorphism | |

CAS No. |

50-06-6 | |

| Record name | PHENOBARBITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenobarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenobarbital [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenobarbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQE403BP4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

345 to 352 °F (NTP, 1992), 174 °C | |

| Record name | PHENOBARBITAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.